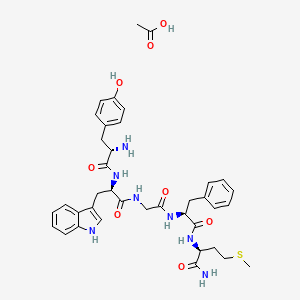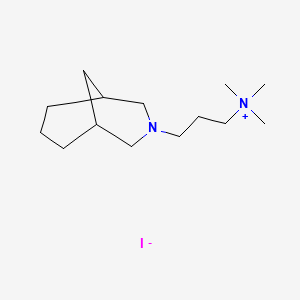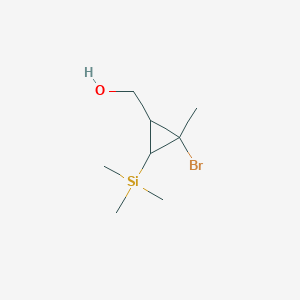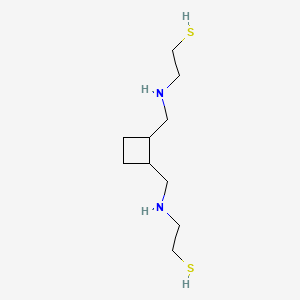
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is a compound characterized by its unique cyclobutane ring structure with two beta-mercaptoethylaminomethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes, which forms the cyclobutane ring. The reaction conditions often include the use of a photocatalyst and visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
1,2-Diaminocyclobutane: Similar structure but with amino groups instead of beta-mercaptoethylaminomethyl groups.
1,2-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity.
Uniqueness
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is unique due to the presence of both thiol and amino groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality distinguishes it from other similar compounds and enhances its utility in diverse research fields .
Properties
CAS No. |
64011-92-3 |
|---|---|
Molecular Formula |
C10H22N2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2-[[2-[(2-sulfanylethylamino)methyl]cyclobutyl]methylamino]ethanethiol |
InChI |
InChI=1S/C10H22N2S2/c13-5-3-11-7-9-1-2-10(9)8-12-4-6-14/h9-14H,1-8H2 |
InChI Key |
VHIMWKYVYLKRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CNCCS)CNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


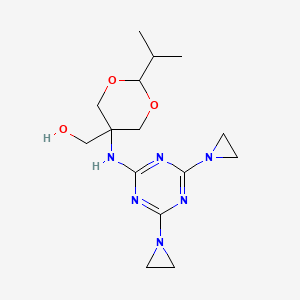
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)


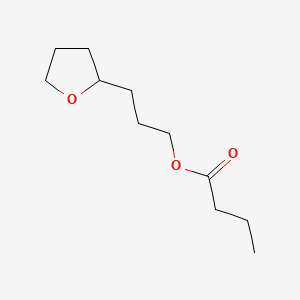
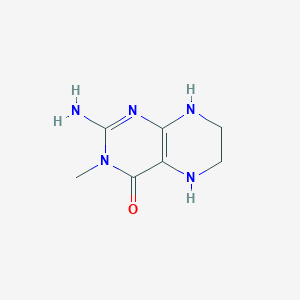
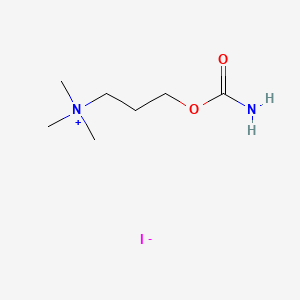
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
